2,2'-[(4-Bromophenyl)methylene]bis(3,5-dimethyl-1H-pyrrole)
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Overview
Description
2,2’-[(4-Bromophenyl)methylene]bis(3,5-dimethyl-1H-pyrrole) is a substituted methane derivative where three hydrogen atoms of the methane molecule have been replaced by two pyrrole rings and one 4-bromophenyl moiety.
Preparation Methods
The synthesis of 2,2’-[(4-Bromophenyl)methylene]bis(3,5-dimethyl-1H-pyrrole) typically involves an acid-catalyzed condensation reaction between pyrrole or a substituted pyrrole and an aldehyde. The crude product is then purified to obtain the corresponding dipyrromethane . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the bromophenyl moiety or the pyrrole rings.
Substitution: The bromine atom in the 4-bromophenyl moiety can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2’-[(4-Bromophenyl)methylene]bis(3,5-dimethyl-1H-pyrrole) has several scientific research applications:
Mechanism of Action
The mechanism by which 2,2’-[(4-Bromophenyl)methylene]bis(3,5-dimethyl-1H-pyrrole) exerts its effects involves interactions with various molecular targets. The pyrrole rings and the bromophenyl moiety can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s behavior in different environments .
Comparison with Similar Compounds
Similar compounds include other substituted dipyrromethanes and meso-substituted dipyrromethanes. Compared to these, 2,2’-[(4-Bromophenyl)methylene]bis(3,5-dimethyl-1H-pyrrole) is unique due to the presence of the 4-bromophenyl moiety, which imparts distinct chemical and physical properties . Other similar compounds include:
- 2,2’-[(4-Bromophenyl)methylene]bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one)
- 2,2’-[(4-Bromophenyl)methylene]bis(1H-pyrrole)
These compounds share structural similarities but differ in their functional groups and specific applications.
Properties
CAS No. |
850454-08-9 |
---|---|
Molecular Formula |
C19H21BrN2 |
Molecular Weight |
357.3 g/mol |
IUPAC Name |
2-[(4-bromophenyl)-(3,5-dimethyl-1H-pyrrol-2-yl)methyl]-3,5-dimethyl-1H-pyrrole |
InChI |
InChI=1S/C19H21BrN2/c1-11-9-13(3)21-18(11)17(15-5-7-16(20)8-6-15)19-12(2)10-14(4)22-19/h5-10,17,21-22H,1-4H3 |
InChI Key |
CLXAVVXGMNMIAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1)C(C2=CC=C(C=C2)Br)C3=C(C=C(N3)C)C)C |
Origin of Product |
United States |
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